molecular formula C17H18FN5O2 B2785608 N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-23-8

N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2785608
CAS RN: 946231-23-8
M. Wt: 343.362
InChI Key: DNCBNQRNBPSJFP-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of the imidazo[2,1-c][1,2,4]triazine class . Compounds of this class have been studied for their potential biological activities, including as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment .


Molecular Structure Analysis

The molecular structure of your compound would likely involve a fused ring system characteristic of imidazo[2,1-c][1,2,4]triazines . This class of compounds is structurally similar to known antiviral drugs and purine antimetabolites .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and functional groups. As a derivative of imidazo[2,1-c][1,2,4]triazine, it might undergo reactions typical of this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For example, a related compound, 4-amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine (GD-1), was found to have a high density, good detonation performances, good thermal stability, and low sensitivities .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological activity of your compound. For example, some imidazo[2,1-c][1,2,4]triazine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

The future directions for research on your compound would likely involve further exploration of its potential biological activities and development of synthesis methods. The imidazo[2,1-c][1,2,4]triazine class of compounds is a promising scaffold for the development of biologically active compounds .

properties

IUPAC Name

N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c18-11-5-7-13(8-6-11)22-9-10-23-16(25)14(20-21-17(22)23)15(24)19-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCBNQRNBPSJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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